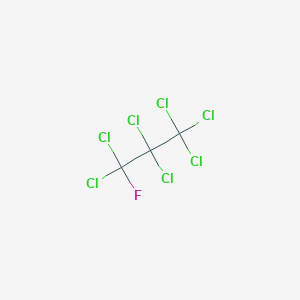
Heptachlorofluoropropane
Übersicht
Beschreibung
Heptachlorofluoropropane (HCFP) is a chemical compound that has been widely used in scientific research as a potent insecticide. It is a member of the chlorinated hydrocarbon family and has been synthesized by various methods. HCFP has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Wirkmechanismus
Heptachlorofluoropropane acts as an insecticide by disrupting the nervous system of insects. It binds to the sodium channels in the nervous system, preventing the flow of sodium ions. This disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Heptachlorofluoropropane has been found to have a number of biochemical and physiological effects. It has been shown to cause liver damage in rats, as well as changes in the levels of certain enzymes in the liver. Heptachlorofluoropropane has also been found to cause changes in the levels of certain neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Heptachlorofluoropropane has a number of advantages for laboratory experiments. It is a potent insecticide, which makes it useful for studying the effects of insecticides on the nervous system. Heptachlorofluoropropane is also relatively stable, which makes it useful for long-term experiments. However, Heptachlorofluoropropane is also highly toxic, which makes it difficult to work with. It requires careful handling and disposal, and researchers must take precautions to avoid exposure.
Zukünftige Richtungen
There are a number of future directions for research on Heptachlorofluoropropane. One area of research is the study of the effects of Heptachlorofluoropropane on non-target organisms, such as birds and mammals. Another area of research is the development of new insecticides that are less toxic than Heptachlorofluoropropane. Finally, there is a need for further research on the mechanism of action of Heptachlorofluoropropane, as well as its long-term effects on the environment.
Synthesemethoden
Heptachlorofluoropropane can be synthesized by various methods, including the reaction of heptachlor with hexafluoropropylene, or the reaction of heptachlor with hexafluoropropene oxide. The reaction of heptachlor with hexafluoropropylene yields a mixture of Heptachlorofluoropropane isomers, while the reaction of heptachlor with hexafluoropropene oxide yields a single Heptachlorofluoropropane isomer.
Wissenschaftliche Forschungsanwendungen
Heptachlorofluoropropane has been widely used in scientific research as an insecticide. It has been used to study the effects of insecticides on the nervous system, as well as the effects of insecticides on the environment. Heptachlorofluoropropane has also been used in the study of insecticide resistance in insects.
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3-heptachloro-3-fluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl7F/c4-1(5,2(6,7)8)3(9,10)11 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWLSLSDRXOZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)(C(Cl)(Cl)Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl7F | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074256 | |
| Record name | CFC-217aa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptachlorofluoropropane | |
CAS RN |
422-78-6 | |
| Record name | 1,1,1,2,2,3,3-Heptachloro-3-fluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CFC 211 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CFC-217aa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















